![molecular formula C8H4ClF3N2 B3145521 5-Chloro-3-(trifluoromethyl)-1H-indazole CAS No. 57631-13-7](/img/structure/B3145521.png)
5-Chloro-3-(trifluoromethyl)-1H-indazole
Overview
Description
5-Chloro-3-(trifluoromethyl)-1H-indazole is a chemical compound that belongs to the class of indazole derivatives. It has been studied extensively for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Scientific Research Applications
Biological Evaluation as TRPA1 Antagonists
5-Chloro-3-(trifluoromethyl)-1H-indazole derivatives have been explored for their biological activities, particularly as antagonists of the transient receptor potential A1 (TRPA1) ion channel. A study identified compounds demonstrating potent antagonistic activity against TRPA1, suggesting their potential use in treating inflammatory pain (Rooney et al., 2014).
Crystallography and Supramolecular Structure
The structural characteristics of fluorinated indazoles, including this compound derivatives, have been examined using X-ray crystallography. These studies reveal the impact of fluorine substitution on the supramolecular structure of NH-indazoles, which can influence their chemical properties and interactions (Teichert et al., 2007).
Synthesis of Energetic Materials
Research has shown the synthesis of high-density energetic salts using trinitromethyl-substituted triazoles, including derivatives of this compound. These compounds exhibit promising properties for use in explosives, highlighting their potential in materials science (Thottempudi & Shreeve, 2011).
Transition-Metal-Free Catalysis
The regioselective C3-H trifluoromethylation of 2H-indazole under metal-free conditions has been developed, involving this compound. This approach offers a practical method to create a library of trifluoromethylated indazoles, which are biologically active and useful as building blocks (Murugan et al., 2019).
Antimicrobial Activity of Indazole Derivatives
A study demonstrated the synthesis of indazole regioisomers with 3-amino-4-(trifluoromethyl) groups and their subsequent screening for antimicrobial activity. These compounds showed significant activity against various bacterial and fungal species, indicating their potential in pharmaceutical applications (Yakaiah et al., 2008).
properties
IUPAC Name |
5-chloro-3-(trifluoromethyl)-2H-indazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-4-1-2-6-5(3-4)7(14-13-6)8(10,11)12/h1-3H,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYYOLNNHLXSFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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